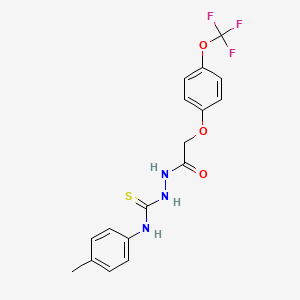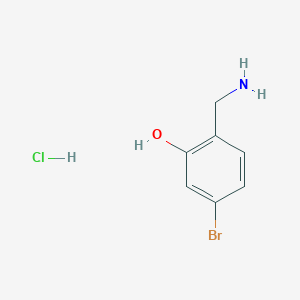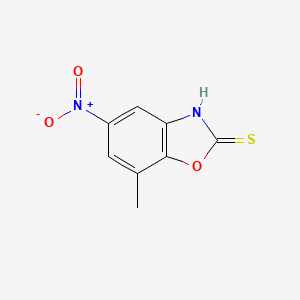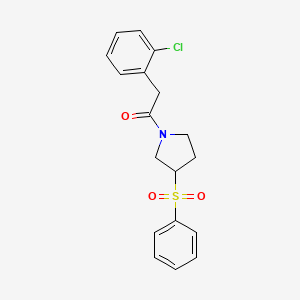
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide, also known as 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide (4-MPT-TFM), is a thiosemicarbazide compound that has recently been used in research studies for its potential medicinal properties. It is a member of the thiosemicarbazide class of compounds and has been found to display a range of activities, such as anti-inflammatory, anti-bacterial, and anti-fungal effects. 4-MPT-TFM has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and inflammatory bowel disease (IBD).
Aplicaciones Científicas De Investigación
Anticancer Potential
- Thiosemicarbazide derivatives have been explored for their potential in treating cancer. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide and its variants were studied for their cytotoxic effects on gastric cancer cells. These compounds showed selective toxicity to cancer cells over normal fibroblasts, highlighting their promise as anticancer agents. These studies also suggest possible DNA intercalating properties of such compounds, contributing to their anticancer activity (Pitucha et al., 2020).
Anti-Inflammatory Evaluation
- Thiosemicarbazide derivatives have been investigated for anti-inflammatory properties. Research on 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which are structurally related to thiosemicarbazides, showed significant anti-inflammatory activity. Such studies indicate the therapeutic potential of these compounds in inflammation-related conditions (Virmani & Hussain, 2014).
Antimicrobial Properties
- The antimycotic activity of thiosemicarbazide derivatives has been explored. Compounds like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazides, showed promising antimycotic properties (Wujec et al., 2004).
Analgesic and Anti-Inflammatory Activities
- Certain thiosemicarbazides have been found to exhibit significant analgesic and anti-inflammatory activities. For instance, studies on acetic acid hydrazide containing 5-methyl-2-benzoxazolinone and its thiosemicarbazide derivatives demonstrated high activity in this area, indicating their potential for pain relief and inflammation management (Salgın-Gökşen et al., 2007).
Antioxidant Properties
- Thiosemicarbazide derivatives also exhibit antioxidant properties. For example, compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides have shown good scavenging activity of DPPH radicals, suggesting their potential as antioxidants (Kuş et al., 2008).
Anticonvulsant Activity
- Research on l-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides and their derivatives has shown anticonvulsant properties. These compounds have been found to provide protection against convulsions in mice and selectively inhibit NAD-dependent oxidations in rat brain homogenates (Parmar et al., 1977).
Antitumor Activities
- The potential of thiosemicarbazide derivatives in treating tumors has been investigated. For instance, triazole derivatives containing thiosemicarbazides have shown promising antitumor activities, highlighting the therapeutic potential of these compounds in cancer treatment (Koparir, 2019).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)



![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)